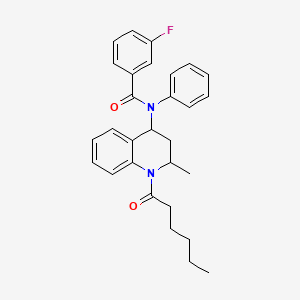![molecular formula C24H26N2O5 B11628965 Diethyl 4-{[4-(propan-2-yloxy)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11628965.png)
Diethyl 4-{[4-(propan-2-yloxy)phenyl]amino}quinoline-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Propan-2-iloxi)fenil]amino}quinolina-3,6-dicarboxilato de dietilo es un compuesto orgánico que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal. Este compuesto en particular presenta un núcleo de quinolina con grupos éster de dietilo en las posiciones 3 y 6, y un sustituyente 4-(propan-2-iloxi)fenilamino en la posición 4.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{[4-(Propan-2-iloxi)fenil]amino}quinolina-3,6-dicarboxilato de dietilo típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar a través de la síntesis de Skraup, que involucra la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante como el nitrobenceno.
Introducción de los grupos éster: Los grupos éster de dietilo se pueden introducir a través de reacciones de esterificación utilizando etanol y un catalizador ácido.
Sustitución con el grupo 4-(propan-2-iloxi)fenilamino: El paso final involucra la sustitución nucleofílica del núcleo de quinolina con 4-(propan-2-iloxi)anilina en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-{[4-(Propan-2-iloxi)fenil]amino}quinolina-3,6-dicarboxilato de dietilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el núcleo de quinolina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Derivados de quinolina N-óxido.
Reducción: Derivados de quinolina reducidos.
Sustitución: Derivados de quinolina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
4-{[4-(Propan-2-iloxi)fenil]amino}quinolina-3,6-dicarboxilato de dietilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinolina más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente para atacar enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 4-{[4-(Propan-2-iloxi)fenil]amino}quinolina-3,6-dicarboxilato de dietilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Se sabe que el núcleo de quinolina se intercala con el ADN, lo que puede interrumpir los procesos de replicación y transcripción del ADN.
Comparación Con Compuestos Similares
Compuestos similares
Cloroquina: Un fármaco antimalárico conocido con un núcleo de quinolina.
Quinolina-3-carboxilato: Otro derivado de quinolina con grupos carboxilato.
4-Aminoquinolina: Un derivado de quinolina más simple con un grupo amino en la posición 4.
Unicidad
4-{[4-(Propan-2-iloxi)fenil]amino}quinolina-3,6-dicarboxilato de dietilo es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de los grupos éster de dietilo y el sustituyente 4-(propan-2-iloxi)fenilamino mejora su solubilidad y posibles interacciones con los objetivos biológicos.
Propiedades
Fórmula molecular |
C24H26N2O5 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
diethyl 4-(4-propan-2-yloxyanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C24H26N2O5/c1-5-29-23(27)16-7-12-21-19(13-16)22(20(14-25-21)24(28)30-6-2)26-17-8-10-18(11-9-17)31-15(3)4/h7-15H,5-6H2,1-4H3,(H,25,26) |
Clave InChI |
NWGVBWVLVAATAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11628883.png)
![2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11628885.png)
![Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11628891.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628892.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628908.png)

![N-cyclopentyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11628934.png)
![9-methyl-2-(4-methylpiperidin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628948.png)
![4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate](/img/structure/B11628950.png)
![2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11628958.png)
![ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11628970.png)
![9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628972.png)
![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628989.png)
